molecular formula C15H21NO3S B11159747 N-cyclohexyl-2-(ethylsulfonyl)benzamide

N-cyclohexyl-2-(ethylsulfonyl)benzamide

Cat. No.: B11159747
M. Wt: 295.4 g/mol
InChI Key: SHABADGJDINOBM-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(ethylsulfonyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a cyclohexyl group and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(ethylsulfonyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.

Industrial Production Methods

For industrial production, the compound can be synthesized using benzothiazole disulfide and cyclohexylamine in the presence of an inorganic or organic alkaline catalyst . This method does not require an oxidant, making it suitable for large-scale production. The catalyst used can be recycled, and the process generates minimal waste.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(ethylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-(ethylsulfonyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound can form hydrogen bonds and engage in π-π stacking interactions with biological molecules, influencing various biochemical pathways . These interactions can lead to antibacterial, antioxidant, and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-(ethylsulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

N-cyclohexyl-2-ethylsulfonylbenzamide

InChI

InChI=1S/C15H21NO3S/c1-2-20(18,19)14-11-7-6-10-13(14)15(17)16-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17)

InChI Key

SHABADGJDINOBM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2CCCCC2

Origin of Product

United States

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